VD2173

HGF/MET signaling serine protease inhibition target selectivity

Linear peptide inhibitors of HGF-activating proteases suffer rapid metabolic degradation, limiting in vivo utility. VD2173 solves this with a side-chain cyclized macrocyclic architecture that confers 8.7 h mouse half-life and >289 min human plasma stability. - Potent dual inhibition: matriptase IC50 2.2 nM, hepsin IC50 11 nM; negligible HGFA activity (IC50 8610 nM). - Overcomes HGF-mediated EGFR/MET inhibitor resistance in NSCLC models. - Validated in MERS-CoV pseudotype entry assays (EC50 273 nM). Supplied as off-white to light yellow solid powder, ≥98% purity, shipped ambient. Ideal for sustained in vivo PK/PD studies.

Molecular Formula C31H45N9O6S
Molecular Weight 671.8 g/mol
Cat. No. B12424836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVD2173
Molecular FormulaC31H45N9O6S
Molecular Weight671.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1
InChIKeyIWSNQHXPYYMOLJ-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VD2173: Macrocyclic Inhibitor of HGF-Activating Serine Proteases


VD2173 (compound 18) is a side-chain cyclized macrocyclic tripeptide inhibitor that targets hepatocyte growth factor (HGF)-activating serine proteases, specifically matriptase and hepsin [1]. It belongs to a novel class of rationally designed macrocyclic peptide inhibitors developed to overcome the metabolic instability of linear peptides. VD2173 has been evaluated in parallel with acyclic inhibitor ZFH7116 in both in vitro and in vivo lung cancer models, demonstrating potent dual inhibition of matriptase and hepsin while maintaining selectivity over the related protease HGFA [1].

Inhibitor Class Macrocyclic peptide inhibitor
Target Selectivity Matriptase/hepsin over HGFA
Designed For Lung cancer model studies

VD2173: Advantages of Macrocyclic Design


The macrocyclic architecture of VD2173 confers critical advantages in metabolic stability and pharmacokinetics that are absent in linear peptide inhibitors [1]. Within the macrocyclic series, subtle variations in the P2 residue (e.g., Asp in compound 15 versus Glu in VD2173) drastically alter both potency and selectivity profiles for matriptase, hepsin, and HGFA [1]. Consequently, in-class compounds cannot be assumed interchangeable; the precise combination of macrocycle geometry, warhead, and side-chain functionality defines the biological fingerprint essential for reproducible experimental outcomes.

Macrocycle vs Linear
Linear peptides lack macrocycle-stabilized PK and may not provide comparable in vivo exposure.
P2 Residue Variation
Glu→Asp substitution in the same macrocycle series alters target potency and selectivity; direct substitution may shift results.
HGFA-Inclusive Inhibitors
Triplex inhibitors (e.g., ZFH7116) may introduce HGFA interference; dual matriptase/hepsin selectivity not interchangeable with broader profiles.

VD2173 Potency & Selectivity vs Analogs


Matriptase/Hepsin Selectivity vs ZFH7116

In a direct head-to-head enzymatic assay, VD2173 (compound 18) and acyclic inhibitor ZFH7116 (compound 31) displayed markedly different inhibition profiles across three HGF-activating proteases [1]. VD2173 is 9.5-fold more potent against matriptase (IC50 = 2.2 nM vs 21 nM) but 29-fold less potent against hepsin (IC50 = 11 nM vs 0.38 nM). Crucially, VD2173 exhibits 331-fold lower activity against HGFA (IC50 = 8610 nM vs 26 nM), making it a selective dual inhibitor of matriptase/hepsin, whereas ZFH7116 is a triplex inhibitor [1].

Selectivity vs ZFH7116
Reported
VD2173 IC50 matriptase 2.2 nM, hepsin 11 nM, HGFA 8610 nM; ZFH7116 matriptase 21 nM, hepsin 0.38 nM, HGFA 26 nM
Supports selective dual inhibition profile; HGFA interference avoided.
Head-to-head enzymatic assay; fluorogenic substrates.
HGF/MET signaling serine protease inhibition target selectivity

In Vivo Half-Life vs ZFH7116

In a head-to-head mouse pharmacokinetic study, VD2173 demonstrated a substantially longer plasma half-life than the acyclic comparator ZFH7116 [1]. VD2173 achieved a t1/2 of 8.7 hours, whereas ZFH7116 had a t1/2 of only 2 hours—a 4.35-fold increase in systemic exposure duration [1]. VD2173 also showed high AUC and sustained plasma concentrations beyond 24 hours post-dose [1].

Plasma t1/2 vs ZFH7116
Reported
VD2173 t1/2 8.7 h; ZFH7116 2 h (mouse IP)
Reported longer half-life may support extended target coverage in mouse models.
PK study; sustained plasma concentration >24 h.
pharmacokinetics drug discovery in vivo dosing

Mouse & Human Plasma Stability vs ZFH7116

VD2173 exhibits superior plasma stability compared to ZFH7116 in both mouse and human plasma [1]. In mouse plasma, the half-life (t1/2) of VD2173 is 222 minutes versus 184 minutes for ZFH7116 (1.2-fold improvement). In human plasma, VD2173 is exceptionally stable with a t1/2 exceeding 289 minutes, whereas ZFH7116 shows a t1/2 of only 140 minutes (>2-fold improvement) [1].

Plasma Stability vs ZFH7116
Reported
VD2173 mouse t1/2 222 min, human >289 min; ZFH7116 mouse 184 min, human 140 min
Reported plasma stability improvement may reduce metabolic clearance risk.
In vitro incubation; mouse and human plasma.
metabolic stability plasma half-life drug-like properties

Potency vs Compound 15

Within the same macrocyclic series, VD2173 (compound 18, P2 = Glu) demonstrates significantly improved potency compared to its close analog compound 15 (P2 = Asp) [1]. VD2173 inhibits matriptase with an IC50 of 2.2 nM versus 20 nM for compound 15 (9-fold improvement), and hepsin with an IC50 of 11 nM versus 25 nM (2.3-fold improvement) [1]. Both compounds were tested under identical assay conditions.

Potency vs Compound 15
Reported
VD2173 matriptase 2.2 nM, hepsin 11 nM; Compound 15 matriptase 20 nM, hepsin 25 nM
P2 residue variation alters target engagement; analogs may not be interchangeable.
Same assay conditions; Glu→Asp substitution.
structure-activity relationship macrocyclic peptide P2 residue optimization

Macrocyclic vs Linear: Metabolic Stability

The rational design of side-chain cyclized macrocyclic tripeptides, including VD2173, was explicitly motivated by the need to overcome the metabolic instability inherent to linear peptide inhibitors [1]. The study demonstrates that this macrocyclic series possesses superior metabolic stability and significantly improved pharmacokinetics in mice relative to corresponding linear peptides [1]. This is reflected in the prolonged plasma half-life and plasma stability of VD2173 compared to acyclic inhibitors.

Macrocycle vs Linear Stability
Class-level
Macrocyclic design associated with improved metabolic stability and PK vs linear peptides (reported class trend).
Class-level inference; verify for individual linear comparator.
Supported by in vivo mouse PK and plasma stability data.
macrocyclization metabolic stability peptide drug design

VD2173 Research Applications


HGF/MET Signaling in EGFR-TKI Resistant NSCLC

VD2173 is uniquely suited for studies exploring HGF-mediated resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC). The compound blocks pro-HGF processing, abrogates HGF-mediated wound healing, and overcomes resistance to EGFR and MET inhibitors in lung cancer models [1]. Its 8.7-hour half-life in mice ensures sustained target engagement, enabling once-daily dosing in tumor xenograft efficacy studies [1]. Researchers should prioritize VD2173 over acyclic analogs like ZFH7116 when prolonged in vivo exposure is required.

Matriptase/Hepsin In Vivo PK/PD

For preclinical studies requiring robust and reproducible in vivo pharmacokinetics, VD2173 offers a clear advantage. Its 8.7-hour half-life and high plasma exposure (AUC) in mice support convenient dosing schedules and extended pharmacodynamic readouts [1]. The compound's >289-minute stability in human plasma further suggests translational relevance. VD2173 should be selected over analogs with shorter half-lives when sustained target coverage is a critical experimental parameter.

Dual Inhibition in Pro-HGF Processing

VD2173 is an ideal tool for dissecting the specific roles of matriptase and hepsin in pro-HGF activation. Its potent dual inhibition profile (IC50: matriptase 2.2 nM; hepsin 11 nM) combined with negligible activity against HGFA (IC50 8610 nM) allows researchers to attribute observed biological effects to matriptase/hepsin without confounding HGFA inhibition [1]. This selectivity contrasts with triplex inhibitors like ZFH7116, which potently inhibit HGFA (IC50 26 nM) [1].

Antiviral Entry Inhibition: SARS-CoV-2 & MERS-CoV

Beyond oncology, VD2173 has demonstrated activity in a MERS-CoV pseudotype viral entry assay with an EC50 of 273 nM [2]. While less potent than optimized TMPRSS2 inhibitors (e.g., MM3122 EC50 = 0.87 nM), VD2173 can serve as a valuable chemical probe for investigating the role of host serine proteases in coronavirus entry. Its defined matriptase/hepsin inhibition profile provides orthogonal mechanistic insight compared to broader-spectrum serine protease inhibitors like camostat (EC50 = 5.0 nM) [2].

Application
Selection Property
Validation Focus
EGFR-TKI resistant NSCLC models
Sustained target engagement profile
Tumor xenograft endpoint context
Matriptase/hepsin in vivo PK/PD
Reported prolonged half-life
Extended pharmacodynamic readout
Pro-HGF processing pathway dissection
Matriptase/hepsin over HGFA selectivity
Attribution of biological effects without HGFA interference
Coronavirus entry mechanism studies
Orthogonal mechanistic insight vs broad-spectrum inhibitors
Pseudotype viral entry assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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